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A comprehensive guide for researchers and drug development professionals on the
gastrointestinal tolerability profiles of two key oral fumarates for relapsing forms of multiple
sclerosis.

This guide provides a detailed comparative analysis of the gastrointestinal (Gl) tolerability of
diroximel fumarate and dimethyl fumarate, two oral medications used in the treatment of
relapsing forms of multiple sclerosis (MS). Both drugs are rapidly converted to the active
metabolite monomethyl fumarate (MMF) and are considered to have similar efficacy and safety
profiles.[1][2] However, a key differentiator lies in their Gl tolerability, with diroximel fumarate
demonstrating a significantly improved profile.[1][3] This guide synthesizes data from pivotal
clinical trials, details experimental methodologies, and visualizes key pathways to offer a clear
and objective comparison for scientific and professional audiences.

Executive Summary of Comparative Gl Tolerability

Clinical evidence, primarily from the head-to-head EVOLVE-MS-2 study, has established the
superior Gl tolerability of diroximel fumarate compared to dimethyl fumarate.[4] Patients
treated with diroximel fumarate reported fewer and less severe Gl adverse events, leading to
a significantly lower rate of treatment discontinuation due to these side effects. The distinct
chemical structure of diroximel fumarate is hypothesized to be the primary reason for this
improved tolerability, potentially by reducing local irritation in the Gl tract.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b607131?utm_src=pdf-interest
https://www.benchchem.com/product/b607131?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31953790/
https://pubmed.ncbi.nlm.nih.gov/31680631/
https://www.benchchem.com/product/b607131?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31953790/
https://www.researchgate.net/publication/338658138_Diroximel_Fumarate_Demonstrates_an_Improved_Gastrointestinal_Tolerability_Profile_Compared_with_Dimethyl_Fumarate_in_Patients_with_Relapsing-Remitting_Multiple_Sclerosis_Results_from_the_Randomized_Do
https://www.benchchem.com/product/b607131?utm_src=pdf-body
https://www.medscape.com/viewarticle/916496
https://www.benchchem.com/product/b607131?utm_src=pdf-body
https://www.benchchem.com/product/b607131?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Quantitative Analysis of Gl Adverse Events

The following tables summarize the key quantitative data from the EVOLVE-MS-2 clinical trial,
a 5-week, randomized, double-blind, head-to-head study comparing the Gl tolerability of
diroximel fumarate and dimethyl fumarate in patients with relapsing-remitting multiple
sclerosis (RRMS).

Table 1: Incidence of Investigator-Reported Gastrointestinal Adverse Events (AES)

Diroximel Fumarate

Adverse Event Dimethyl Fumarate (n=251)
(n=253)

Overall Gl AEs 34.8% 49.0%

Diarrhea 15.4% 22.3%

Nausea 14.6% 20.7%

Vomiting Not specified in top-line Not specified in top-line

Abdominal Pain Not specified in top-line Not specified in top-line

Source: EVOLVE-MS-2 Study Data

Table 2: Treatment Discontinuation due to Adverse Events

Reason for Diroximel Fumarate .
) ) . Dimethyl Fumarate (n=251)
Discontinuation (n=253)
Any Adverse Event 1.6% 6.0%
Gl Adverse Events 0.8% 4.8%

Source: EVOLVE-MS-2 Study Data

Table 3: Patient-Reported Outcomes on GI Symptoms (EVOLVE-MS-2)
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Endpoint Diroximel Fumarate Dimethyl Fumarate p-value

Number of days with
IGISIS score =2

46% reduction - 0.0003

IGISIS: Individual Gastrointestinal Symptom and Impact Scale, a patient-reported diary to
assess the intensity of key GI symptoms. Source: EVOLVE-MS-2 Study Data

Experimental Protocols
The improved Gl tolerability of diroximel fumarate was primarily established in the EVOLVE-
MS-2 (Evaluating Vumerity's Oral Gastrointestinal Tolerability) study.

EVOLVE-MS-2 Study Protocol

o Study Design: A Phase 3, multicenter, randomized, double-blind, active-controlled, 5-week
study.

» Participants: 506 patients with relapsing-remitting multiple sclerosis.
« Intervention:

o Diroximel fumarate: 462 mg twice daily.

o Dimethyl fumarate: 240 mg twice daily.

e Primary Endpoint: The number of days patients reported Gl symptoms with an intensity
score of 22 on the Individual Gastrointestinal Symptom and Impact Scale (IGISIS) relative to
exposure. The IGISIS is a self-administered daily diary that evaluates the intensity of key Gl
symptoms including nausea, vomiting, upper and lower abdominal pain, and diarrhea on a
scale from O (not at all) to 10 (extreme).

e Secondary Endpoints: Included the overall incidence of investigator-reported Gl adverse
events and the rate of treatment discontinuation due to Gl side effects. Patients also
completed the Global Gastrointestinal Symptom and Impact Scale (GGISIS) to assess the
overall intensity of GI symptoms and their impact on daily activities.
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Mechanistic Hypothesis and Signaling Pathways

Both diroximel fumarate and dimethyl fumarate are prodrugs that are rapidly metabolized to
monomethyl fumarate (MMF), the active metabolite. The therapeutic effects in MS are believed
to be mediated through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2)

antioxidant response pathway.

The difference in Gl tolerability is hypothesized to stem from their distinct chemical structures
and initial metabolism in the gastrointestinal tract.

o Dimethyl Fumarate Metabolism: Upon hydrolysis by esterases in the Gl tract, dimethyl
fumarate is converted to MMF and methanol. The production of methanol is suggested to be

a contributing factor to Gl irritation.

o Diroximel Fumarate Metabolism: Diroximel fumarate is also metabolized by esterases to
MMF, but the other byproduct is 2-hydroxyethyl succinimide, which is considered to be inert
and rapidly cleared. This avoidance of methanol production is a plausible explanation for the
improved Gl tolerability.
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Figure 1: Comparative Metabolism and Hypothesized Mechanism of Gl Irritation.

Experimental Workflow

The workflow of the pivotal EVOLVE-MS-2 study is outlined below, illustrating the process from
patient enrollment to data analysis.
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Figure 2: Workflow of the EVOLVE-MS-2 Clinical Trial.
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Conclusion

The collective evidence from clinical trials, particularly the head-to-head EVOLVE-MS-2 study,
strongly supports the conclusion that diroximel fumarate offers a superior gastrointestinal
tolerability profile compared to dimethyl fumarate in patients with relapsing forms of multiple
sclerosis. The significant reduction in patient-reported Gl symptoms and a lower rate of
treatment discontinuations due to Gl adverse events are key clinical advantages for diroximel
fumarate. The mechanistic basis for this difference is attributed to its distinct chemical
structure, which avoids the production of the potential Gl irritant, methanol, during its
metabolism. For researchers and drug development professionals, this comparative analysis
underscores the importance of chemical structure optimization in improving the tolerability of
oral therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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